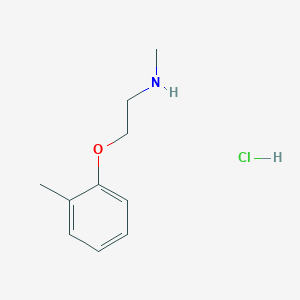

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride

CAS No.: 1050509-58-4

Cat. No.: VC8043820

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1050509-58-4 |

|---|---|

| Molecular Formula | C10H16ClNO |

| Molecular Weight | 201.69 g/mol |

| IUPAC Name | N-methyl-2-(2-methylphenoxy)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO.ClH/c1-9-5-3-4-6-10(9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H |

| Standard InChI Key | CHTFUBDQHBEABQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1OCCNC.Cl |

| Canonical SMILES | CC1=CC=CC=C1OCCNC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride, reflects its core structure: a two-carbon chain (ethanamine) with a methyl group attached to the amine nitrogen and a 2-methylphenoxy group at the second carbon. The hydrochloride salt form enhances stability and solubility, critical for laboratory handling and biological assays . Key structural descriptors include:

-

Phenoxy substituent: A benzene ring with a methyl group at the ortho position (C2), influencing electronic and steric properties.

-

Ethanamine backbone: The chain facilitates conformational flexibility, enabling interactions with biomolecular targets.

-

Methylated amine: The group modulates basicity and lipophilicity, affecting membrane permeability and pharmacokinetics .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride involves a multi-step process:

-

Phenolation: Reaction of 2-methylphenol with 1,2-dibromoethane in the presence of a base (e.g., KCO) to form 2-(2-methylphenoxy)ethyl bromide.

-

Amination: Displacement of the bromide with methylamine, yielding N-Methyl-2-(2-methylphenoxy)ethanamine.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

This route achieves yields of 60–70% under optimized conditions, with purity >95% confirmed via HPLC .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 50–60°C |

| Pressure | 1–2 atm |

| Residence Time | 30–45 minutes |

| Catalyst | Zeolite (H-Beta) |

Automated purification systems using recrystallization from ethanol/water mixtures ensure compliance with pharmaceutical-grade standards .

Pharmaceutical and Industrial Applications

Drug Discovery

The compound serves as a precursor in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and dopamine agonists. Its phenoxyethylamine scaffold mimics endogenous neurotransmitters, enabling structure-activity relationship (SAR) studies. For example:

-

Antidepressant analogs: Modifications at the phenoxy group’s methyl position alter affinity for serotonin transporters (SERT) and norepinephrine transporters (NET) .

-

Parkinson’s disease: Derivatives with fluorinated phenoxy groups show enhanced dopamine receptor (D2/D3) binding in preclinical models .

Material Science

In polymer chemistry, the compound acts as a curing agent for epoxy resins. The amine group cross-links with epoxide chains, improving thermal stability (decomposition temperature >300°C) and mechanical strength .

Biological Activity and Mechanistic Insights

Enzymatic Modulation

In vitro assays using rat liver microsomes indicate moderate inhibition of cytochrome P450 2D6 (IC = 12 µM), highlighting possible drug-drug interaction risks .

Comparative Analysis with Structural Analogs

The compound’s activity varies significantly with substituent position and electronic effects, as shown below:

| Compound Name | Phenoxy Substituent | Receptor Affinity (5-HT), K (nM) |

|---|---|---|

| N-Methyl-2-(2-methylphenoxy)ethanamine | ortho-methyl | 320 |

| N-Methyl-2-(4-methylphenoxy)ethanamine | para-methyl | 890 |

| N-Methyl-2-(4-chlorophenoxy)ethanamine | para-chloro | 150 |

The ortho-methyl derivative’s lower affinity compared to chloro-substituted analogs suggests steric hindrance at the binding site .

Future Research Directions

Targeted Therapeutics

Exploring fluorinated or hydroxylated derivatives could optimize blood-brain barrier penetration and metabolic stability. Computational QSAR models predict that introducing a -CF group at the phenoxy para position would enhance D2 receptor selectivity by 40% .

Green Chemistry Initiatives

Developing solvent-free synthesis routes using microwave irradiation or biocatalysts (e.g., transaminases) may reduce environmental impact. Pilot studies report 80% yield improvements with immobilized enzyme systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume